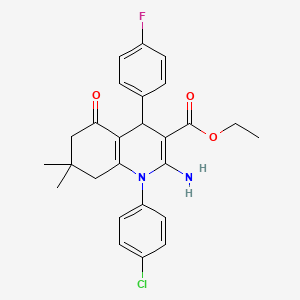![molecular formula C19H15BrN2O4 B15012224 (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B15012224.png)
(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a bromo-substituted methoxyphenyl group and a methylphenyl group attached to a diazinane-trione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the bromo-methoxyphenyl precursor, followed by its condensation with a diazinane-trione derivative under controlled conditions. Common reagents used in these reactions include brominating agents, methoxylating agents, and various catalysts to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to enhance yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve efficient and reproducible production.
化学反応の分析
Types of Reactions
(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromo group can be reduced to a hydrogen atom, altering the compound’s reactivity.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or acids, while substitution of the bromo group can produce various substituted derivatives.
科学的研究の応用
(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The bromo and methoxy groups play crucial roles in binding to target proteins or enzymes, modulating their activity. The diazinane-trione core may interact with cellular components, affecting various biochemical pathways and leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- (5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
- (5E)-5-[(5-fluoro-2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
- (5E)-5-[(5-iodo-2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
Uniqueness
The uniqueness of (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione lies in its specific bromo substitution, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This makes it a valuable compound for targeted research and applications.
特性
分子式 |
C19H15BrN2O4 |
|---|---|
分子量 |
415.2 g/mol |
IUPAC名 |
(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H15BrN2O4/c1-11-3-6-14(7-4-11)22-18(24)15(17(23)21-19(22)25)10-12-9-13(20)5-8-16(12)26-2/h3-10H,1-2H3,(H,21,23,25)/b15-10+ |
InChIキー |
MCSVFBMOUUJANJ-XNTDXEJSSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/C(=O)NC2=O |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)OC)C(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-[4-(Heptyloxy)phenyl]methylidene]octanehydrazide](/img/structure/B15012151.png)
![2,4-dichloro-6-[(E)-{[2-(2,2,3,3-tetrafluoropropoxy)phenyl]imino}methyl]phenol](/img/structure/B15012164.png)
![3-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B15012167.png)
![N-(5-chloro-2-methylphenyl)-2-[(6-{[(E)-(3-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15012170.png)
![N-[2-(3-methoxyphenoxy)ethyl]octadecanamide](/img/structure/B15012173.png)
![2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B15012174.png)
![2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B15012184.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(2E)-4-methylpentan-2-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15012192.png)
![N,N'-bis[(E)-(4-bromophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B15012193.png)
![3-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B15012216.png)
![N-[(E)-(4-bromophenyl)methylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15012221.png)
![N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B15012228.png)
![[2-(4-Bromophenyl)-2-oxoethyl] 2-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanylacetate](/img/structure/B15012229.png)
